Risedronate Sodium
Description
Historical Trajectories of Bisphosphonate Discovery and Development in Bone Biology
The journey of bisphosphonates from industrial chemicals to critical therapeutic agents is a notable example of scientific serendipity and targeted development. Initially synthesized in the 19th century, these compounds were first used in industries like textiles and oil for their ability to inhibit calcium carbonate scaling. orthobullets.com Their biological relevance was not explored until the 1960s when research into the role of inorganic pyrophosphate in preventing soft tissue calcification led to the investigation of its more stable synthetic analogs, the bisphosphonates. nih.gov
Early research demonstrated that, like pyrophosphate, bisphosphonates could bind to hydroxyapatite (B223615) crystals in bone. patsnap.com However, unlike pyrophosphate, the P-C-P (phosphorus-carbon-phosphorus) backbone of bisphosphonates is resistant to enzymatic hydrolysis, making them suitable for therapeutic applications. wikipedia.orgresearchgate.net The first generation of bisphosphonates, such as etidronate and clodronate, were developed and found to inhibit bone resorption, paving the way for their clinical use in bone diseases. tandfonline.com
Risedronate Sodium's Positioning within Third-Generation Bisphosphonate Research
This compound is classified as a third-generation bisphosphonate due to its high potency and specific chemical structure. drugbank.comrevistanefrologia.com It is a pyridinyl bisphosphonate, meaning its nitrogen-containing side chain is a heterocyclic pyridine (B92270) ring. cancer.govfda.gov This structure contributes to its potent inhibitory effect on osteoclast-mediated bone resorption. fda.gov
Research has focused on elucidating the precise mechanism of action of risedronate and its clinical efficacy. Like other nitrogen-containing bisphosphonates, risedronate's primary target is the enzyme farnesyl pyrophosphate synthase (FPPS) in osteoclasts. patsnap.comncats.io By inhibiting FPPS, risedronate disrupts the prenylation of small GTPase signaling proteins, which are crucial for the function and survival of osteoclasts. patsnap.com This leads to a reduction in bone resorption. patsnap.com
Clinical research has extensively evaluated the effects of risedronate on bone mineral density (BMD) and bone turnover markers. Studies have demonstrated that treatment with risedronate leads to significant increases in BMD at various skeletal sites and a reduction in markers of bone resorption and formation.
Table 2: Illustrative Research Findings on this compound
| Study Focus | Patient Population | Key Finding | Reference |
|---|---|---|---|
| Bone Mineral Density | Postmenopausal women with low bone mass | Lumbar spine BMD increased by 4% from baseline after 24 months of treatment with 5 mg risedronate. | oup.com |
| Bone Turnover Markers | Patients with hip fracture | Mean urine N-telopeptide level decreased by 49.7% after three months of treatment. | nih.govaott.org.tr |
| Comparison of Dosing Regimens | Postmenopausal women with osteoporosis | Risedronate 150 mg once-a-month showed a similar increase in lumbar spine BMD (4.2%) after 24 months compared to 5 mg daily (3.9%). | nih.gov |
| Long-term Effects | Postmenopausal women after 7 years of treatment | One year after discontinuation, bone turnover markers increased towards baseline, and some BMD gains at the hip were reduced. | oup.com |
| Efficacy in Comorbid Conditions | Osteoporosis patients with diabetes, hypertension, and/or dyslipidemia | Risedronate treatment resulted in a 5.52% increase in lumbar spine BMD after 48 weeks, with no significant difference in response among patients with these comorbidities. | springermedizin.de |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDPXKCEWYIAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105462-24-6 (Parent) | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20924178 | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115436-72-1, 122458-82-6 | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NE 58095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Risedronate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISEDRONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Risedronate Sodium Action
Elucidation of Molecular Binding to Bone Hydroxyapatite (B223615)
The initial and critical step in the mechanism of action of risedronate sodium is its high affinity for and binding to hydroxyapatite, the primary mineral component of bone. patsnap.comncats.iofda.govhres.cafda.govechemi.comcancer.gov This strong binding affinity is a characteristic feature of all bisphosphonates and is attributed to their P-C-P (phosphonate-carbon-phosphonate) backbone structure, which chelates calcium ions on the surface of hydroxyapatite crystals. frontiersin.orgcore.ac.uk
Risedronate's pyridinyl group may also contribute to its interaction with the apatite surface. core.ac.uk This binding is not a transient interaction; once bound, risedronate becomes integrated into the bone matrix, particularly at sites of active bone remodeling where the mineral is exposed. patsnap.comfda.gov This targeted localization ensures a high concentration of the drug at the sites where it is most needed—the bone-resorbing surfaces where osteoclasts are active. nih.gov
The binding affinity of different bisphosphonates to hydroxyapatite varies. Risedronate exhibits a moderate binding affinity compared to some other nitrogen-containing bisphosphonates like zoledronic acid and alendronate. nih.gov This characteristic is thought to allow for a wider distribution of risedronate throughout the bone matrix, including cortical bone, potentially contributing to its efficacy. nih.gov During bone resorption, the acidic microenvironment created by osteoclasts dissolves the bone mineral, releasing the bound this compound. drugbank.com The osteoclasts then internalize the released drug through fluid-phase endocytosis. drugbank.com
Intracellular Mechanisms in Osteoclasts: An Enzymatic and Signaling Perspective
Once internalized by osteoclasts, this compound does not directly interact with the bone matrix further. Instead, it triggers a cascade of intracellular events that ultimately lead to the inhibition of bone resorption and the apoptosis (programmed cell death) of the osteoclast. patsnap.comdrugbank.com
Inhibition of the Mevalonate (B85504) Pathway by this compound
The primary intracellular target of this compound and other nitrogen-containing bisphosphonates is the mevalonate pathway. patsnap.comnih.govpatsnap.compharmgkb.orgunito.itiiarjournals.orgaacrjournals.orgnih.gov This essential metabolic pathway is responsible for the production of cholesterol and, more importantly for osteoclast function, isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov
Modulation of Farnesyl Pyrophosphate Synthase (FPPS) Activity
Within the mevalonate pathway, this compound specifically and potently inhibits the enzyme Farnesyl Pyrophosphate Synthase (FPPS). patsnap.comnih.govdrugbank.compatsnap.compharmgkb.orgaacrjournals.orgnih.govnih.govrndsystems.comacs.orgresearchgate.net Risedronate is considered one of the most potent inhibitors of FPPS, comparable to zoledronic acid. nih.gov The inhibition is achieved through a time-dependent, tight-binding mechanism. nih.govacs.org
Structural studies have revealed that nitrogen-containing bisphosphonates like risedronate bind to the geranyl pyrophosphate (GPP) binding site of FPPS. pnas.org The nitrogen atom within the heterocyclic ring of risedronate plays a crucial role in its high-potency inhibition by forming hydrogen bonds with key amino acid residues in the active site of FPPS, such as threonine 201 and lysine (B10760008) 200. nih.govpnas.org This interaction mimics the natural substrate and effectively blocks the enzyme's catalytic activity. pnas.org
Downstream Effects on Small GTPase Signaling Proteins
The inhibition of FPPS by this compound leads to a depletion of the isoprenoid lipids FPP and GGPP. nih.gov These lipids are essential for a post-translational modification process called prenylation, which involves the attachment of farnesyl or geranylgeranyl groups to small GTP-binding proteins (GTPases). nih.govnih.gov
Small GTPases, including members of the Ras, Rho, and Rac families, act as molecular switches in a multitude of cellular processes. iiarjournals.orgnih.govresearchgate.netnih.gov Prenylation is critical for the proper localization and function of these proteins, anchoring them to cellular membranes where they participate in signaling cascades. nih.gov By inhibiting FPPS, risedronate prevents the prenylation of these small GTPases. nih.govnih.gov This disruption affects numerous critical osteoclast functions, including:
Cytoskeletal organization: The formation and maintenance of the ruffled border, a specialized, convoluted cell membrane structure essential for bone resorption, is dependent on a properly organized actin cytoskeleton. patsnap.comhres.cafda.gov The Rho family of GTPases plays a pivotal role in regulating this organization. nih.govelifesciences.org
Vesicular trafficking: The transport of acid and enzymes to the ruffled border is crucial for bone matrix degradation. This process is regulated by small GTPases. nih.govscirp.org
Cell survival: Signaling pathways controlled by small GTPases are also involved in promoting osteoclast survival. nih.gov
Pathways Leading to Osteoclast Apoptosis and Suppression of Bone Resorption
The disruption of small GTPase function through the inhibition of prenylation has profound consequences for the osteoclast. The inability to form a functional ruffled border and the disorganization of the cytoskeleton directly inhibit the cell's ability to resorb bone. patsnap.com
Furthermore, the disruption of essential signaling pathways ultimately triggers apoptosis, or programmed cell death, of the osteoclast. patsnap.comfrontiersin.orgnih.govdrugbank.comnih.govunito.itiiarjournals.orgresearchgate.netscirp.orgresearchgate.netresearchgate.net The loss of prenylated proteins disrupts signals that are necessary for osteoclast survival, leading to the activation of apoptotic cascades. nih.gov The reduction in the number and activity of osteoclasts leads to a significant decrease in bone resorption. patsnap.comdrugbank.com This shifts the balance of bone remodeling towards bone formation, resulting in an increase in bone mass and strength. patsnap.com
Comparative Mechanistic Investigations Across Nitrogen-Containing Bisphosphonates
While all nitrogen-containing bisphosphonates (N-BPs) share the common mechanism of inhibiting FPPS in the mevalonate pathway, there are differences in their potency and clinical effects. nih.govpharmgkb.orgnih.gov These differences can be attributed to variations in their chemical structure, which influence their binding affinity to bone mineral and their inhibitory capacity against FPPS. nih.gov
N-BPs can be broadly categorized into two groups: non-nitrogen containing and nitrogen-containing bisphosphonates. The older, non-nitrogen-containing bisphosphonates, such as etidronate and clodronate, have a different mechanism of action. They are metabolized within the cell to form cytotoxic ATP analogs that induce osteoclast apoptosis. pharmgkb.orgunito.itnih.gov
The nitrogen-containing bisphosphonates, including risedronate, alendronate, ibandronate, and zoledronic acid, are significantly more potent. nih.govpharmacologyeducation.org The presence of a nitrogen atom in their side chain is key to their high potency as it enhances their ability to inhibit FPPS. nih.govpnas.org
Among the N-BPs, there is a spectrum of potency. For instance, zoledronic acid is considered the most potent inhibitor of bone resorption, followed by risedronate. nih.gov Studies have shown a strong correlation between the in vitro potency of N-BPs in inhibiting human FPPS and their in vivo antiresorptive efficacy. pnas.org
Some research suggests that despite the primary mechanism being FPPS inhibition, there might be additional or independent mechanisms of action for some N-BPs. nih.gov For example, the antiresorptive effect of pamidronate was only partially reversible with the addition of GGOH (a downstream product of the mevalonate pathway), suggesting other pathways might be involved. nih.gov However, for risedronate, the inhibition of FPPS remains the central and well-established mechanism of action. patsnap.comnih.govdrugbank.com
Interactive Data Table: Potency of Nitrogen-Containing Bisphosphonates
| Compound | Relative Potency (vs. Etidronate=1) |
| Etidronate | 1 |
| Pamidronate | ~100 |
| Alendronate | ~500 |
| Ibandronate | ~1000 |
| Risedronate | ~2000 |
| Zoledronic acid | >10,000 |
| Data sourced from multiple references. pharmacologyeducation.org |
Preclinical Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetics in Animal Models: Absorption, Distribution, and Elimination
The preclinical pharmacokinetic profile of risedronate sodium has been characterized in various animal models, providing foundational knowledge of its absorption, distribution, and elimination pathways.
In animal models, the absorption of this compound following oral administration is relatively rapid, with the time to maximum plasma concentration (tmax) occurring at approximately one hour in rats and dogs. The absorption process takes place throughout the upper gastrointestinal tract.
The oral bioavailability of risedronate is notably low. Studies have shown that the mean absolute oral bioavailability of a 30 mg tablet is 0.63% and is comparable to a solution. fda.govfda.gov The extent of absorption is significantly influenced by the presence of food. Administration 30 minutes before a meal can reduce absorption by as much as 55% compared to dosing in a fasting state. fda.govfda.gov Dosing one hour prior to a meal lessens this reduction to 30%. fda.govfda.gov Interestingly, the extent of absorption is similar whether the compound is administered 30 minutes before breakfast or two hours after an evening meal. fda.govfda.govfda.gov The fraction of the dose absorbed appears to be independent of the dose over the range studied in single and multiple-dose studies in animals. medicines.org.uk
| Animal Model | Parameter | Finding | Citation |
|---|---|---|---|
| Rats, Dogs | Tmax (Oral) | ~1 hour | |
| General Animal Models | Mean Absolute Oral Bioavailability (30 mg tablet) | 0.63% | fda.govfda.gov |
| General Animal Models | Reduction in Absorption (0.5 hours before food) | 55% | fda.govfda.gov |
| General Animal Models | Reduction in Absorption (1 hour before food) | 30% | fda.govfda.gov |
A defining characteristic of this compound is its high affinity for hydroxyapatite (B223615) crystals, leading to its targeted distribution to bone tissue. fda.govmedicines.org.uk Preclinical studies using radiolabeled [14C] risedronate in rats and dogs have demonstrated that a significant portion of an intravenously administered dose is distributed to bone. fda.govfda.govhres.casandoz.comdrugs.comhres.carxabbvie.com
Specifically, after intravenous administration in rats and dogs, approximately 60% of the dose is found in bone. fda.govfda.govhres.casandoz.comdrugs.comhres.carxabbvie.com Another study in rats and dogs showed that 40-45% of an intravenous dose was distributed to bone after 72 hours. medicines.org.au
In contrast, the uptake of risedronate in soft tissues is minimal. fda.govfda.govfda.govhres.casandoz.comhres.carxabbvie.com Following multiple oral doses in rats, the concentration of risedronate in soft tissues was extremely low, ranging from 0.001% to 0.01%. fda.govfda.govfda.govhres.casandoz.comhres.carxabbvie.com Levels in soft tissues of rats and dogs were found to be at least 40 and 16 times lower, respectively, than those in bone. medicines.org.aumedsafe.govt.nz After the final dose, drug levels in these soft tissues decrease rapidly. hres.casandoz.comhres.ca This selective distribution underscores the compound's primary site of action.
| Animal Model | Parameter | Finding | Citation |
|---|---|---|---|
| Rats, Dogs | Dose Distributed to Bone (IV) | ~60% | fda.govfda.govhres.casandoz.comdrugs.comhres.carxabbvie.com |
| Rats, Dogs | Dose Distributed to Bone (IV, 72 hours) | 40-45% | medicines.org.au |
| Rats | Uptake in Soft Tissues (Multiple Oral Doses) | 0.001% - 0.01% | fda.govfda.govfda.govhres.casandoz.comhres.carxabbvie.com |
| Rats | Soft Tissue vs. Bone Concentration Ratio | At least 40 times lower in soft tissue | medicines.org.aumedsafe.govt.nz |
| Dogs | Soft Tissue vs. Bone Concentration Ratio | At least 16 times lower in soft tissue | medicines.org.aumedsafe.govt.nz |
Systemic clearance of this compound occurs primarily through two mechanisms: renal excretion and adsorption to bone. medicines.org.ukmedicines.org.aumpa.se There is no evidence of systemic metabolism of risedronate, as it is not metabolized in rat, dog, or human liver preparations. fda.govfda.govfda.govmedicines.org.ukhres.casandoz.comhres.carxabbvie.commpa.se
Following absorption, a significant portion of the risedronate dose is excreted unchanged in the urine. fda.govfda.govfda.govmedicines.org.ukhres.casandoz.comhres.carxabbvie.commedicines.org.aumpa.se Approximately half of the absorbed dose is eliminated via the kidneys within 24 hours. medicines.org.ukmedicines.org.aumedsafe.govt.nzmpa.se Over a 28-day period, about 85% of an intravenous dose is recovered in the urine. fda.govfda.govmedicines.org.ukrxabbvie.commedicines.org.aumedsafe.govt.nzmpa.se Unabsorbed drug is eliminated unchanged in the feces. fda.govfda.govmedicines.org.ukrxabbvie.com
In rats, an insignificant amount, less than 0.1% of an intravenous dose, is excreted in the bile. fda.govfda.govfda.gov The mean total clearance is slightly higher than the mean renal clearance, with the difference attributed to the non-renal clearance mechanism of bone adsorption. fda.govfda.govmedicines.org.ukrxabbvie.commedicines.org.aumpa.se The renal clearance is not dependent on concentration and has a linear relationship with creatinine (B1669602) clearance. fda.govmedicines.org.ukmedsafe.govt.nzmpa.se
| Parameter | Finding | Citation |
|---|---|---|
| Primary Excretion Route | Urine (absorbed drug), Feces (unabsorbed drug) | fda.govfda.govmedicines.org.ukrxabbvie.commedicines.org.au |
| Urinary Excretion (Absorbed Dose) | ~50% within 24 hours | medicines.org.ukmedicines.org.aumedsafe.govt.nzmpa.se |
| Urinary Excretion (IV Dose) | 85% over 28 days | fda.govfda.govmedicines.org.ukrxabbvie.commedicines.org.aumedsafe.govt.nzmpa.se |
| Metabolism | No evidence of systemic metabolism | fda.govfda.govfda.govmedicines.org.ukhres.casandoz.comhres.carxabbvie.commpa.se |
| Biliary Excretion (Rats, IV) | <0.1% of dose | fda.govfda.govfda.gov |
Bone-Specific Distribution and Tissue Accumulation in Animal Systems
Pharmacodynamic Evaluation in Animal Models
The pharmacodynamic effects of this compound have been extensively studied in animal models, demonstrating its potent antiresorptive activity.
In preclinical studies, risedronate has been shown to be a potent inhibitor of osteoclast-mediated bone resorption. medicines.org.ukmedicines.org.aumedsafe.govt.nzmpa.se This antiresorptive activity leads to a dose-dependent increase in bone mass and biomechanical strength in animal models such as ovariectomized rats and minipigs. medicines.org.ukmedicines.org.aumedsafe.govt.nzmpa.se
The activity of risedronate is confirmed by the measurement of biochemical markers of bone turnover. medicines.org.ukmedicines.org.aumedsafe.govt.nzmpa.se In various animal models, treatment with risedronate leads to decreases in these markers. medsafe.govt.nzhres.ca For instance, in a 2-year clinical trial in men with osteoporosis, risedronate decreased urinary collagen cross-linked N-telopeptide (NTX), a marker of bone resorption, and serum bone-specific alkaline phosphatase (BAP), a marker of bone formation. hres.ca In postmenopausal women, decreases in resorption markers were observed as early as 14 days after treatment initiation. hres.ca
| Animal Model/Study Population | Marker | Effect | Citation |
|---|---|---|---|
| Ovariectomized rats, minipigs | General Bone Turnover | Potent anti-osteoclast and antiresorptive activity | medicines.org.ukmedicines.org.aumedsafe.govt.nzmpa.se |
| Men with osteoporosis (2-year trial) | Urinary NTX (resorption) | ~40% decrease | hres.ca |
| Men with osteoporosis (2-year trial) | Serum BAP (formation) | ~30% decrease | hres.ca |
| Postmenopausal women | Resorption markers | Decrease evident within 14 days | hres.ca |
Histomorphometric analyses in rats, dogs, and minipigs have provided microscopic evidence of risedronate's effects on bone. fda.gov These studies show that risedronate treatment reduces bone turnover by decreasing the activation frequency, which is the rate at which new bone remodeling sites are activated. fda.gov It also reduces bone resorption at these remodeling sites. fda.gov
At the cellular level, risedronate inhibits osteoclasts. fda.govhres.ca While osteoclasts still adhere normally to the bone surface, they exhibit signs of reduced active resorption, such as the lack of a ruffled border. fda.govhres.ca
In a study on beagle dogs, intermittent cyclic treatment with risedronate resulted in a dose-dependent reduction in activation frequency and tissue-level bone formation at higher doses. nih.gov Resorption rates were also significantly decreased. nih.gov Notably, even at lower doses where resorption and activation were not significantly different from placebo, an increase in wall thickness was observed, leading to a positive bone balance at the remodeling unit. nih.gov A study in rabbits with surgically induced osteoarthritis showed that long-term risedronate administration did not significantly reduce cartilage degradation but did show a tendency to increase subchondral bone plate thickness in some areas. frontiersin.orgfrontiersin.org Another study in rabbits with calvarial bone defects found that 2% risedronate gel significantly increased bone fill and the number of osteoblasts after two months. sums.ac.ir
Effects on Bone Mass and Biomechanical Properties in Vivo
Preclinical in vivo studies have consistently demonstrated the efficacy of this compound in increasing bone mass and enhancing biomechanical strength in various animal models. In studies involving ovariectomized rats, a model for postmenopausal osteoporosis, risedronate has been shown to dose-dependently increase bone mass and biomechanical strength. medsafe.govt.nzhres.ca Research on ovariectomized minipigs treated with risedronate for 18 months revealed preservation of vertebral trabecular architecture. researchgate.net In this model, both the normalized maximum load (strength) and stiffness of vertebral cores were significantly higher in the high-dose risedronate group compared to the ovariectomized control group. researchgate.net
Further investigations in intact dogs showed that risedronate induced a positive bone balance at the basic multicellular unit level. hres.ca In female C57BL/6 mice, high doses of risedronate (15 and 150 μg/kg/day) led to a higher trabecular bone volume/total volume (BV/TV) and increased trabecular number. nih.gov The administration of risedronate in these preclinical models has been shown to maintain the positive correlation between bone mineral density (BMD) and bone strength. hres.ca These findings from various animal models underscore the potent anti-resorptive and anti-osteoclast activity of risedronate, leading to improvements in critical determinants of bone strength. medsafe.govt.nz
Investigation of Bone Quality and Mineralization Patterns
The quality of bone formed during risedronate treatment has been a key area of investigation to ensure that the increased bone mass does not come at the expense of material properties. Histological and histomorphometric evaluations in multiple animal models and in human studies have shown that the bone formed during risedronate administration is of normal quality. hres.ca In a Schenk rat assay, which specifically evaluates for osteomalacia, risedronate did not interfere with bone mineralization, even at doses significantly higher than the lowest anti-resorptive dose.
Studies in women with postmenopausal osteoporosis who received risedronate showed no evidence of osteomalacia or impaired bone mineralization in bone biopsies. fda.govdrugs.com Histomorphometric analysis revealed that risedronate reduces bone resorption and leads to a moderate decrease in the rate of bone turnover, while the rate of bone formation is preserved or even increased. hres.ca The bone histology demonstrated a normal lamellar structure without any abnormalities in the bone or marrow. hres.ca Furthermore, the structure of cortical bone, including its thickness and porosity, was maintained in patients treated with risedronate. hres.ca
| Study Population | Assessment Method | Findings on Bone Quality and Mineralization |
| Schenk Rat Assay | Histologic examination of epiphyses. | No interference with bone mineralization, even at high doses. |
| Postmenopausal Women | Histologic evaluation of bone biopsies. fda.govdrugs.com | No evidence of osteomalacia or impaired bone mineralization. fda.govdrugs.com |
| Patients on Glucocorticoid Therapy | Histomorphometric evaluation of bone biopsy samples. hres.ca | Reduced bone resorption, mild-to-moderate decrease in bone turnover rate, and preserved or increased bone formation rate. hres.ca |
| Postmenopausal Women | Bone histology. hres.ca | Normal lamellar structure and normal mineralization; no bone or marrow abnormalities. hres.ca |
Studies on Fracture Healing Processes in Animal Models
The influence of risedronate on fracture healing has been investigated in several preclinical models, with findings indicating a potential for delayed healing, particularly at higher doses. In a rat ulna model of stress fracture healing, a high dose of risedronate (1.0 mg/kg) was associated with a delay in healing, characterized by reduced bone resorption and new bone formation along the fracture line at 6 and 10 weeks post-fracture. nih.gov This delay was not observed at a lower dose (0.1 mg/kg). nih.gov
Similarly, in dogs administered an oral dose of 1 mg/kg/day, risedronate caused a delay in the healing of a radius fracture, an effect that is similar to other bisphosphonates. fda.govfda.gov This effect was not present at a lower dose of 0.1 mg/kg/day. fda.govfda.gov A study on posterior lateral spinal fusion in a rat model also suggested that risedronate may delay bone fusion. nih.gov The researchers observed that while the bone density of the fusion mass was higher in the risedronate-treated group, the histological scores for fusion were significantly lower, suggesting an uncoupling of the balanced osteoclastic and osteoblastic activity necessary for bone healing. nih.gov Animal models consistently show that bisphosphonate treatment is associated with a larger fracture callus and delayed remodeling of woven bone to lamellar bone, though callus formation itself is not delayed. nih.gov
| Animal Model | Key Findings on Fracture Healing |
| Rat Ulna Stress Fracture Model | A high dose (1.0 mg/kg) delayed healing with reduced bone resorption and formation; no delay at a low dose (0.1 mg/kg). nih.gov |
| Dog Radius Fracture Model | A dose of 1 mg/kg/day caused a delay in fracture healing; no effect at 0.1 mg/kg/day. fda.govfda.gov |
| Rat Posterior Lateral Spinal Fusion Model | Appeared to delay bone fusion, with lower histological fusion scores despite higher bone density in the fusion mass. nih.gov |
Chemical Synthesis and Structural Activity Relationship Studies of Risedronate Sodium
Elucidation of Structure-Activity Relationships (SAR)
The pharmacological activity of risedronate is intrinsically linked to its molecular structure, specifically the bisphosphonate moiety and the pyridinyl side chain. auburn.eduresearchgate.net
Contribution of the Bisphosphonate Moiety to Hydroxyapatite (B223615) Affinity
The P-C-P (phosphate-carbon-phosphate) backbone of the bisphosphonate moiety is a key structural feature that mimics pyrophosphate, a natural regulator of bone metabolism. nps.org.aunih.gov This structure is metabolically stable and provides a high affinity for calcium ions, particularly within the hydroxyapatite crystals of bone. nih.govwikipedia.orgsnmjournals.org Both phosphonate (B1237965) groups are essential for this strong binding to bone mineral, potentially by chelating with multiple calcium sites simultaneously. auburn.edu The presence of a hydroxyl group at the R1 position of the central carbon atom further optimizes this affinity for hydroxyapatite. auburn.edunih.gov Studies have shown that bisphosphonates with a hydroxyl group in the R1 position exhibit high affinity for bone mineral. nih.gov Conversely, the removal of this hydroxyl group markedly reduces bone affinity. nih.gov This strong binding to hydroxyapatite is a prerequisite for the antiresorptive activity of bisphosphonates, as it localizes the drug to its site of action on osteoclasts. auburn.edu
Role of the Pyridinyl Side Chain in Antiresorptive Potency
While the bisphosphonate moiety anchors the drug to the bone, the R2 side chain is the primary determinant of its antiresorptive potency. auburn.edunps.org.au In risedronate, the R2 side chain is a pyridinyl-methylene group. researchgate.net The nitrogen atom within this heterocyclic ring is a crucial element for its high potency. nps.org.auplos.org Risedronate is among the most potent bisphosphonates, which are characterized by a nitrogen-containing heterocycle in the R2 side chain. researchgate.netnps.org.au
The position of the nitrogen atom in the pyridine (B92270) ring significantly influences its antiresorptive activity. researchgate.net The 3-pyridinyl isomer (as in risedronate) is particularly effective. plos.org It is thought that the protonated nitrogen in the 3-aminopyridine (B143674) structure can form a bifurcated hydrogen bond, contributing significantly to its potency, similar to the interactions observed with the drug risedronate. plos.org Studies comparing risedronate with analogues where the nitrogen is in a different position have shown that altering the nitrogen's location can reduce antiresorptive activity while maintaining high affinity for hydroxyapatite. researchgate.net Furthermore, modifications to the R2 chain, such as extending it, have been found to decrease the drug's efficacy. nih.gov
Synthetic Methodologies for Risedronate Sodium and its Derivatives
The synthesis of this compound typically involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide. umich.edu A common method for preparing risedronic acid, the active component of this compound, involves reacting 3-pyridylacetic acid with phosphorous acid and phosphorus trichloride. umich.edugoogle.com This reaction is often carried out without an organic solvent. google.com The resulting risedronic acid can then be converted to this compound hemipentahydrate by reacting it with sodium hydroxide (B78521) in an aqueous medium. google.com
Alternative one-pot synthesis methods have been developed to produce bisphosphonic acids and their sodium salts from nitriles, which involves the hydrolysis of the nitrile to the corresponding acid followed by bisphosphonation in a single solvent. umich.edu For the preparation of this compound hemi-pentahydrate, processes have been described that involve treating risedronic acid with sodium hydroxide in a mixture of water and an alcohol like isopropanol, or in a mixture of water and dimethylsulfoxide. googleapis.com
The final product, this compound, can exist in various polymorphic and pseudo-polymorphic forms. mdpi.com At least nine different forms have been identified, including A, B, B1, BB, D, E, F, G, and H. mdpi.com
Development and Characterization of Novel Delivery Systems for this compound
Due to the poor oral bioavailability of risedronate, significant research has focused on developing novel delivery systems to enhance its absorption and therapeutic efficacy. researchgate.netmdpi.com
Research on Nanoparticle-Based Formulations for Targeted Delivery
Nanoparticle-based formulations offer a promising approach to improve the oral bioavailability and targeted delivery of risedronate. mdpi.commdpi.comresearchgate.net Various nanoparticle systems have been investigated, including those prepared by the solvent evaporation technique using stabilizers like sodium dodecyl sulfate, polysorbate 80, and macrogol 6000. mdpi.comnih.gov Studies have shown that nanoparticles with a size under 200 nm, and in many cases under 100 nm, can be successfully prepared. mdpi.comnih.gov Polysorbate 80, sodium carboxymethyl dextran, and macrogol have been identified as particularly effective stabilizers, producing risedronate nanoparticles with sizes ranging from 2.8 to 10.5 nm. mdpi.comnih.gov
Other research has focused on hydroxyapatite (HA) nanoparticles, which have a natural affinity for bone. nih.gov Risedronate-loaded mPEG-coated hydroxyapatite nanoparticles with a thiolated chitosan (B1678972) base have been developed. nih.gov These nanoparticles have demonstrated enhanced relative bioavailability compared to conventional formulations in animal models. nih.gov The optimized nanoparticles exhibited a particle size of approximately 252.1 ± 2.44 nm and a high encapsulation efficiency of 85.4 ± 2.21%. nih.gov Another approach involved the intranasal delivery of a polymeric nanoparticulate formulation of risedronate, which showed potential for higher bioavailability by avoiding first-pass metabolism. mdpi.com
| Nanoparticle Formulation | Stabilizer/Carrier | Particle Size | Key Findings |
| Risedronate Nanoparticles | Polysorbate 80, Macrogol 6000, Sodium Carboxymethyl Dextran | 2.8 - 10.5 nm | Demonstrated effective nanoparticle formation with small particle sizes. mdpi.comnih.gov |
| RIS-HA-TCS-mPEG | mPEG-coated Hydroxyapatite, Thiolated Chitosan | 252.1 ± 2.44 nm | Enhanced bioavailability and significant positive effects on bone in osteoporotic rat models. nih.gov |
| Polymeric Nanoparticles | Not specified | Not specified | Intranasal delivery showed potential for higher bioavailability. mdpi.com |
Formulation Strategies for Modulating Gastric Residence Time (e.g., Floating Systems)
To overcome the poor absorption of risedronate in the upper gastrointestinal tract, floating drug delivery systems have been developed to increase gastric residence time. ijpbs.comwjpsronline.comiajps.com These systems are designed to remain buoyant in the stomach, allowing for prolonged drug release. wjpsronline.comiajps.com
Floating-bioadhesive tablets of this compound have been formulated using combinations of polymers like Gelucire 43/01, Sodium CMC, Gelucire 54/02, and Carbopol 971P. ijpbs.com One optimized formulation demonstrated a floating lag time of about 53 seconds, a floating duration of 12 hours, and released over 99% of the drug in 12 hours. ijpbs.com Radiological studies in human volunteers showed that these tablets remained in the stomach for approximately 5 hours. ijpbs.com
Floating microballoons of this compound have also been developed using a solvent evaporation technique with polymers like Eudragit RS 100 and Eudragit S 100. wjpsronline.com An optimized formulation remained buoyant in the stomach for up to 5.5 hours and showed significantly higher oral bioavailability compared to marketed formulations. wjpsronline.com Similarly, floating capsules prepared by wet granulation using HPMC K4M and HPMC K100 LV have been developed, with X-ray imaging in human volunteers showing a mean gastric retention time of 5.6 hours. araijournal.com
| Floating System | Formulation Type | Key Polymers/Excipients | Gastric Residence Time (in vivo) |
| Floating-Bioadhesive Tablets | Direct Compression Tablets | Gelucire 43/01, Sodium CMC, Gelucire 54/02, CP 971P | ~5.00 ± 0.86 hours ijpbs.com |
| Floating Microballoons | Solvent Evaporation Microballoons | Eudragit RS 100, Eudragit S 100 | Up to 5.5 hours wjpsronline.com |
| Floating Capsules | Wet Granulation Capsules | HPMC K4M, HPMC K100 LV | 5.60 ± 0.77 hours araijournal.com |
Advanced Analytical Methodologies for Risedronate Sodium Research and Quantification
Spectrophotometric Techniques in Risedronate Sodium Analysis
Spectrophotometry provides a straightforward and cost-effective approach for the determination of this compound. These methods are typically based on the inherent ultraviolet (UV) absorbance of the molecule or on the formation of colored complexes.
UV spectrophotometry is a widely used technique for the quantification of this compound, leveraging the chromophoric nature of its pyridinyl group. rjptonline.org Several studies have established simple, sensitive, and reproducible UV spectrophotometric methods for its estimation in bulk drug and tablet dosage forms. rjptonline.orgresearchgate.net
The absorption spectrum of this compound, when dissolved in solvents like water or 0.1 M hydrochloric acid, typically shows a maximum absorbance (λmax) at approximately 261-262 nm. rjptonline.orgresearchgate.netvensel.orgresearchgate.net This absorbance is directly proportional to the concentration of the drug, following Beer's law across various concentration ranges. rjptonline.orgresearchgate.net The method's simplicity and minimal instrumentation requirements make it suitable for routine quality control analysis. rjptonline.orgresearchgate.net Some methods employ multivariate calibration techniques, which use linear regression functions at multiple wavelengths to enhance the sensitivity and accuracy of the determination, reducing errors from instrumental variations. rjptonline.org
Table 1: Research Findings for UV Spectrophotometric Quantification of this compound
| λmax (nm) | Linearity Range (µg/mL) | Solvent/Diluent | Key Findings & Validation | Reference |
| 262 | 10-60 | Water | A multivariate technique was applied; method found to be simple, economic, accurate, and precise. | rjptonline.org |
| 262 | 2-120 | Double distilled water | Method validated as per ICH guidelines; LOD: 0.07 µg/mL, LOQ: 0.23 µg/mL; Accuracy: 99.49-100.54%. | researchgate.net |
| 261 | 10-50 | 0.1 M HCl | Method validated for linearity, precision, and accuracy according to ICH guidelines. | vensel.orgresearchgate.net |
| 262 | 0-40 | Not specified | Developed for simultaneous estimation with Ursolic Acid; Correlation coefficient for Risedronate was 0.99379. | wisdomlib.org |
To enhance sensitivity and selectivity, complexometric methods have been developed. These techniques involve the reaction of this compound with a metal ion or a dye to form a colored complex that can be measured spectrophotometrically.
One prominent method is based on the formation of a stable complex between this compound and Copper (II) ions in an acetate (B1210297) buffer with a pH of 5.5. nih.govresearchgate.net The resulting complex exhibits a hyperchromic shift, with the maximum absorbance occurring at 264 nm, which allows for the sensitive determination of the drug. nih.gov Studies have confirmed the formation of a 1:1 molar ratio complex between risedronate and Cu (II). researchgate.net This method has been successfully applied to determine the drug in bulk powder and pharmaceutical tablets, proving to be rapid, accurate, and suitable for content uniformity testing. nih.govresearchgate.net
Other approaches utilize the formation of ion-association complexes between the Risedronate drug and acidic dyes, such as Bromophenol blue (BPB) and Bromocresol purple (BCP). wjpps.com These complexes are soluble in chloroform (B151607) and exhibit absorption maxima in the visible region, at 420 nm for the BPB complex and 416 nm for the BCP complex. wjpps.com
Table 2: Research Findings for Complexometric Spectrophotometric Analysis of this compound
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Key Findings | Reference |
| Copper (II) sulfate | 264 | 2-40 | 8.00 x 10³ | Reaction in acetate buffer (pH 5.5); LOD: 0.03 µg/mL. | nih.govresearchgate.net |
| Bromophenol blue (BPB) | 420 | 2.0-10.0 | 1.82 x 10⁴ | Based on formation of a chloroform-soluble ion-associate. | wjpps.com |
| Bromocresol purple (BCP) | 416 | 2.0-10.0 | 2.49 x 10⁴ | Based on formation of a chloroform-soluble ion-associate. | wjpps.com |
Ultraviolet (UV) Spectrophotometry for Quantification
Advanced Chromatographic Separations for this compound
Chromatographic techniques are indispensable for the comprehensive analysis of this compound, allowing for its separation from impurities and related compounds. The high polarity of the molecule presents analytical challenges, necessitating the development of specialized chromatographic methods. thermofisher.com
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) faces challenges in analyzing this compound. The presence of two highly polar phosphonate (B1237965) groups results in poor retention on common non-polar stationary phases like C18 columns. thermofisher.com To address this, several strategies have been developed.
A common approach is ion-pair RP-HPLC, where an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide (B78521) or n-amylamine, is added to the mobile phase. nih.govnih.gov This agent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column. Additionally, due to the metal-chelating properties of Risedronate, which can lead to poor peak shape, a chelating agent like edetate disodium (B8443419) (EDTA) is often included in the mobile phase. thermofisher.com Detection is typically performed using UV detectors, though methods with indirect UV detection or evaporative light-scattering detection (ELSD) have also been reported. nih.govnih.gov
Table 3: Selected RP-HPLC Methodologies for this compound Analysis
| Column | Mobile Phase | Detection | Key Parameters & Findings | Reference |
| C18 (150x4.6 mm, 5 µ) | Methanol: Ammonium (B1175870) formate (B1220265) (85:15) | UV at 254 nm | Retention Time: 1.11 min; Linearity: 200-1000 µg/mL. | vensel.orgresearchgate.net |
| Waters Atlantis dC18 (150x3.9 mm, 5 µm) | Potassium phosphate (B84403) buffer (pH 2.9) & Potassium edetate buffer (pH 9.5) (1:2), final pH 6.8 | UV at 263 nm | Run Time: 3.0 min; Linearity: 14–140 μg/mL. | nih.gov |
| C18 | pH 8.2 buffer (0.5 mM tetrabutylammonium hydroxide, 1 mM phthalate) & acetonitrile (B52724) (95:5) | Indirect UV at 248 nm | Developed for determination of phosphate and phosphite (B83602) impurities. | nih.gov |
| Intersil C8 | Acetonitrile:methanol:12 mM ammonium acetate buffer with 35 mM n-amylamine (8:4:88) | Evaporative Light-Scattering Detection (ELSD) | Linearity: 352-1760 µg/mL; Average recovery: 100.4%. | nih.gov |
Ion Chromatography (IC) is a robust and specific method for the analysis of ionic compounds like this compound. The United States Pharmacopeia (USP) monograph details an official IC method for the assay of risedronate in both the drug substance and final product. thermofisher.comchromatographyonline.com
The USP method employs an anion-exchange column (USP L48 packing), such as the Dionex IonPac AS7, with a mobile phase containing ethylenediaminetetraacetic acid (EDTA) adjusted to a pH of 9.5. thermofisher.comchromatographyonline.com At this pH, risedronate is a polyvalent anion. The separation is achieved as the trivalent EDTA anion in the eluent displaces the risedronate anion from the stationary phase. thermofisher.com The EDTA also serves to chelate any metal contaminants, ensuring good peak shape. thermofisher.com The eluted risedronate is then quantified using a UV detector at 263 nm. thermofisher.comchromatographyonline.com This method has been validated and shown to be simple, rugged, and accurate for quality control purposes, effectively separating risedronate from its related compounds. thermofisher.comchromatographyonline.com
Table 4: Ion Chromatography Method Parameters for this compound Assay (based on USP)
| Parameter | Specification | Reference |
| Column | Dionex IonPac AS7 (USP L48) | thermofisher.comchromatographyonline.com |
| Eluent | 4.8 mM Edetate Disodium (EDTA), pH adjusted to 9.5 ± 0.1 | thermofisher.comchromatographyonline.com |
| Flow Rate | 0.8 mL/min | chromatographyonline.com |
| Detection | UV at 263 nm | thermofisher.comchromatographyonline.com |
| Limit of Detection (LOD) | 0.08 µg/mL | thermofisher.com |
| Limit of Quantification (LOQ) | 0.3 µg/mL | thermofisher.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the separation of highly polar compounds like bisphosphonates that are poorly retained in RP-HPLC. mdpi.com HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. merckmillipore.com
The primary retention mechanism in HILIC is the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. For charged analytes like risedronate, electrostatic interactions with the stationary phase can also contribute to the separation. mdpi.com HILIC methods have been developed using zwitterionic (ZIC®-HILIC) and fused-core silica columns, coupled with UV or mass spectrometry detectors, for the successful analysis of this compound and its degradation products. mdpi.comnih.gov The addition of modifiers like sodium pyrophosphate to the mobile phase has been shown to improve the peak shape of nitrogen-containing bisphosphonates. mdpi.com
Table 5: Research Findings for HILIC Analysis of this compound
| Column Type | Mobile Phase | Detection | Key Findings & Validation | Reference |
| Ascentis Express HILIC (fused core) | Formate buffer (pH 3.4; 0.03M) / Acetonitrile | UV-DAD at 262 nm & ESI-MS/MS | Developed for automated analysis of SR and degradation products; LOD: 1 ng/mL, LOQ: 3 ng/mL. | nih.gov |
| ZIC®-pHILIC (zwitterionic) | Acetonitrile–10 mM ammonium acetate aqueous solution (pH 6.8) with sodium pyrophosphate | Photodiode Array (PDA) at 262 nm | Investigated separation mechanism; addition of sodium pyrophosphate improved peak tailing. | mdpi.com |
Integration with Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification
Liquid Chromatography coupled with Mass Spectrometry (LC-MS and LC-MS/MS) stands as a powerful and versatile technique in the analysis of this compound. Its application extends to both the definitive quantification of the drug, often in complex biological matrices, and the structural elucidation of the parent compound and its related substances or degradation products. mdpi.comresearchgate.net
For quantification, tandem mass spectrometry (LC-MS/MS) is particularly favored due to its high sensitivity and selectivity. researchgate.net Methods have been developed and validated for determining risedronate concentrations in human plasma and urine. researchgate.netrjptonline.org These assays are crucial for pharmacokinetic studies. For instance, a validated LC-MS/MS method was used to quantify risedronate in human plasma over a calibration curve range of 0.1974 ng/mL to 29.6121 ng/mL, demonstrating the high sensitivity required to measure the low systemic concentrations of the drug. rjptonline.org Another method for urine samples established a linear assay range from 10 to 2500 ng/mL, with the mass spectrometer programmed to monitor specific mass transitions for risedronate (m/z 281.9→63.1) and an internal standard. google.comgoogle.com
In the realm of structural elucidation, LC-MS is instrumental in identifying impurities and degradation products, which is a critical component of stability-indicating assays. mdpi.com A novel hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry was developed for the analysis of sodium risedronate and its degradation products in pharmaceuticals. mdpi.com This demonstrates the capability of LC-MS to not only quantify the active ingredient but also to provide structural information on related substances that may form under stress conditions. mdpi.com The use of a fused core column with tandem mass spectrometric detection has also been noted for the quantitation of this compound in pharmaceutical products. mdpi.comresearchgate.net
| Technique | Matrix | Application | Key Parameters | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | Quantification | LLOQ: 0.1974 ng/mL; Calibration Range: 0.1974-29.6121 ng/mL | rjptonline.org |
| SPE-LC-MS/MS | Mouse/Rat Urine | Quantification | LLOQ: 10 ng/mL; Linear Range: 10-2500 ng/mL; Mass Transition: m/z 281.9→63.1 | google.comgoogle.com |
| HILIC-MS/MS | Pharmaceuticals | Quantification & Degradation Product Analysis | Coupled with photodiode array detection for comprehensive analysis. | mdpi.com |
Immunoanalytical Assay Development for this compound
Immunoanalytical methods, such as the enzyme-linked immunosorbent assay (ELISA), are recognized in the literature as a technique that has been applied for the determination of risedronate. rjptonline.orgnih.gov These assays are based on the principle of specific antibody-antigen recognition, which can offer high sensitivity and throughput for analyzing large numbers of samples. They have been cited as one of the several analytical approaches for risedronate, alongside chromatographic and spectrophotometric methods. rjptonline.orgnih.gov However, detailed research findings on the specific development, validation, and application of immunoanalytical assays for this compound were not present in the reviewed sources.
Method Validation and Research Applications (e.g., Content Uniformity in Research Formulations)
The validation of analytical methods is essential to ensure their reliability for intended applications, such as the quality control of pharmaceutical formulations. A key application in this area is the content uniformity test, which ensures that every tablet contains a consistent amount of the active pharmaceutical ingredient (API). nih.govnih.govscispace.com Several analytical methods have been developed and validated for the determination of this compound in its tablet dosage forms and subsequently applied to content uniformity testing as per United States Pharmacopoeia (USP) guidelines. nih.govnih.govscispace.com
For example, a green HPLC-UV method was specifically extended to study the content uniformity of commercial risedronate tablets. nih.govnih.govscispace.com Similarly, a HILIC-PDA method was proven applicable for content-uniformity testing, where numerous assays on individual tablets are required. mdpi.com In one study, the analysis of ten individual tablets yielded a percentage recovery of 99.3% ± 0.7% of the label claim, with a relative standard deviation (RSD) of 0.6%, demonstrating excellent uniformity. mdpi.com A spectrophotometric method based on complex formation with Cu (II) ions was also successfully applied for content uniformity testing of risedronate tablets. nih.gov These applications underscore the robustness and suitability of validated analytical methods for routine quality control in pharmaceutical research and manufacturing. nih.gov
Linearity, Precision, and Accuracy Assessments
Linearity, precision, and accuracy are fundamental parameters evaluated during the validation of any quantitative analytical method.
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).
Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies.
Numerous studies have established these parameters for various this compound assays. For instance, an ion chromatography (IC) method showed excellent accuracy with average percent assays between 97.1% and 99.6% and high precision with a peak area RSD of 0.32%. thermofisher.com A HILIC method reported linearity with a correlation coefficient (r) of ≥ 0.9991, intra- and inter-day CV values of less than 0.6% (precision), and a relative percentage error (%Er) of less than -2.3% (accuracy). mdpi.com An eco-friendly HPLC-UV method was linear over 14-140 μg/mL (r² = 0.9994) with a percentage accuracy of 101.84%. nih.govnih.gov
| Method | Linearity Range | Correlation Coefficient (r or r²) | Precision (%RSD or %CV) | Accuracy (% Recovery or %Er) | Reference |
|---|---|---|---|---|---|
| Ion Chromatography (IC) | 0.05-1.5 mg/mL | Not specified | 0.32% | 97.1% - 99.6% | thermofisher.com |
| HILIC-PDA | 1.5-5 µg/mL | r ≥ 0.9991 | <0.6% | %Er: -2.3% to 1.8% | mdpi.com |
| HPLC-UV | 14-140 μg/mL | r² = 0.9994 | Not specified | 101.84% | nih.govnih.govscispace.com |
| UPLC-UV | Not specified | 0.999 | Not specified | 98% - 102% | innovareacademics.in |
| RP-HPLC | 200-1000 µg/mL | Not specified | Not specified | 98% - 102% | vensel.org |
| Bio-inert LC | 16 µg/mL - 2 mg/mL | R² = 1 | 0.6% - 3.1% | 92.5% - 99.3% | ingenieria-analitica.com |
Limit of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are critical for determining the sensitivity of an analytical method.
Different analytical techniques exhibit a wide range of sensitivities for this compound. Spectrophotometric methods have demonstrated high sensitivity, with one study reporting an LOD of 0.03 μg/mL and an LOQ of 0.09 μg/mL. nih.gov Chromatographic methods also provide low detection limits. An ion chromatography method achieved an LOD of 0.08 μg/mL and an LOQ of 0.3 μg/mL. thermofisher.com A HILIC method reported an LOD of 0.3 µg/mL and an LOQ of 1.5 µg/mL. mdpi.com For bio-inert LC systems, LOD and LOQ were found to be 0.254 µg/mL and 0.849 µg/mL, respectively. ingenieria-analitica.com As expected, LC-MS/MS methods provide the highest sensitivity, with one method for urine analysis reporting a lower limit of quantification (LLOQ) of 10 ng/mL (or 0.01 µg/mL). google.com
| Method | LOD (µg/mL) | LOQ/LLOQ (µg/mL) | Reference |
|---|---|---|---|
| Spectrophotometry | 0.03 | 0.09 | nih.gov |
| Ion Chromatography (IC) | 0.08 | 0.3 | thermofisher.com |
| HILIC-PDA | 0.3 | 1.5 | mdpi.com |
| UPLC | 2.98 | 9.94 | innovareacademics.in |
| Bio-inert LC | 0.254 | 0.849 | ingenieria-analitica.com |
| LC-MS/MS (in urine) | Not Reported | 0.01 | google.com |
Selectivity and Stability Studies of Analytical Methods
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as impurities, degradation products, or matrix components. thermofisher.comchromatographyonline.com For this compound, selectivity is often demonstrated by showing clear chromatographic separation from its known related compounds, such as risedronate related compounds A and C. thermofisher.comchromatographyonline.com Forced degradation studies are also a key part of establishing selectivity and stability-indicating properties. Risedronate has been subjected to stress conditions including acidic and basic hydrolysis, oxidation (e.g., with hydrogen peroxide), and heat to demonstrate that the analytical method can effectively separate the intact drug from any degradation products that may form. mdpi.com
Stability studies of the analytical solutions themselves are also performed to ensure the integrity of the results over the time course of the analysis. nih.govnih.gov These evaluations typically include short-term stability at room temperature, long-term stability when stored frozen (e.g., -24 °C for 30 days), and freeze-thaw stability, where samples are subjected to multiple cycles of freezing and thawing. rjptonline.orgnih.govnih.gov For example, one study confirmed the stability of risedronate quality control samples under these various conditions. nih.govnih.gov Another study noted that all standard and sample solutions for an ion chromatography method were stable for at least 30 days when stored at 4 °C. thermofisher.com These studies confirm that the analytical method is reliable and that the analyte does not degrade during sample preparation, storage, and analysis. rjptonline.org
Exploration of Non Skeletal Biological Activities and Novel Targets of Risedronate Sodium
Interaction with Non-Osteoclastic Mammalian Cellular Pathways
Risedronate's mechanism of action in bone involves the inhibition of the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival. patsnap.com This pathway, however, is not exclusive to osteoclasts and is present in other mammalian cells. Research indicates that risedronate can influence non-osteoclastic cells. For instance, it has been shown to inhibit bone marrow adipogenesis and decrease the activity of mTORC1, a key regulator of cell growth and metabolism. Additionally, risedronate can suppress the activation of NF-κB, a protein complex that controls DNA transcription and is involved in inflammatory responses.
Studies have also explored the direct effects of bisphosphonates on osteoblasts, the cells responsible for bone formation. While some findings suggest that risedronate is not significantly internalized by osteoblasts, others have observed that bisphosphonates can prevent protein prenylation in these cells. iu.edu Furthermore, risedronate treatment has been observed to alter osteoblast morphology from an active to a more quiescent state. iu.edu In macrophages, nitrogen-containing bisphosphonates like risedronate can lead to the accumulation of GTP-bound, unprenylated Rho family GTPases, causing sustained activation of these signaling proteins. researchgate.net These findings suggest that risedronate's influence extends beyond its primary target, affecting the function and signaling of various non-osteoclastic mammalian cells.
Antimicrobial Research: Antimalarial Properties of Risedronate Sodium
In the search for new treatments against drug-resistant malaria, this compound has been investigated for its antiplasmodial activity. nih.gov The research has demonstrated its potential to inhibit the growth of the malaria parasite, Plasmodium falciparum. nih.govnih.gov
In vitro studies have shown that this compound inhibits the growth of P. falciparum in a dose-dependent manner. nih.gov The 50% inhibitory concentration (IC50) has been established at approximately 20.3 µM. nih.govnih.govcaymanchem.com The mechanism behind this inhibition is believed to be the interference with protein prenylation within the parasite. nih.govuni.lu Specifically, risedronate inhibits the transfer of the farnesyl pyrophosphate (FPP) group to parasite proteins. nih.govuni.lu This inhibitory effect can be partially reversed by the addition of FPP or geranylgeranyl pyrophosphate (GGPP), further supporting the proposed mechanism of action. nih.govresearchgate.net
Interactive Table: In Vitro Antimalarial Activity of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target Organism | Plasmodium falciparum | nih.gov |
| IC50 | 20.3 ± 1.0 μM | nih.gov |
| IC90 | 38.6 ± 0.9 μM | nih.gov |
| Mechanism | Inhibition of FPP transfer to proteins | nih.govuni.lu |
| Reversibility | Partially by FPP or GGPP | nih.govresearchgate.net |
The efficacy of risedronate has also been evaluated in animal models of malaria. In mice infected with Plasmodium berghei, administration of risedronate led to a significant reduction in parasitemia. nih.gov Treatment with 20 and 25 mg/kg of risedronate for four days resulted in parasitemia decreases of 68.9% and 83.6%, respectively. nih.gov By the seventh day of treatment, the inhibition reached 63% and 88.9% for the respective doses. nih.gov The dose causing 50% inhibition (ID50) was estimated to be 17 mg/kg after seven days of treatment. nih.gov However, despite the reduction in parasite load, the treatment did not lead to an increase in the survival rates of the infected mice. nih.govuni.lu
**Interactive Table: In Vivo Antimalarial Activity of this compound against *P. berghei***
| Dosage | Duration | Parasitemia Inhibition (Day 4) | Parasitemia Inhibition (Day 7) | Reference |
|---|---|---|---|---|
| 20 mg/kg | 4 days | 68.9% | 63% | nih.gov |
| 25 mg/kg | 4 days | 83.6% | 88.9% | nih.gov |
In Vitro Inhibition of Parasitic Growth (e.g., P. falciparum)
Research on Bacterial Biofilm Formation Inhibition
Beyond its antiparasitic properties, this compound has been investigated for its ability to inhibit the formation of bacterial biofilms. microbiologyresearch.org Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. mdpi.com
Research has shown that this compound can interact with microbial proteins crucial for biofilm formation. microbiologyresearch.orgnih.gov In Escherichia coli, the Cra protein is a transcriptional dual regulator, and mutants lacking this protein exhibit impaired biofilm formation. microbiologyresearch.orgnih.gov Risedronate was identified as an analogue of the natural Cra ligand, fructose-1,6-bisphosphate. microbiologyresearch.orgnih.gov Computational and in vitro studies have demonstrated that this compound interacts with the binding site of the Cra protein. microbiologyresearch.orgnih.gov This interaction is a key aspect of its anti-biofilm activity.
By interacting with the Cra protein, this compound effectively inhibits the formation of biofilms by certain bacteria. microbiologyresearch.org In quantitative biofilm assays, this compound at concentrations of 300–400 μM was found to decrease biofilm formation by E. coli and Salmonella pullorum by over 60%. microbiologyresearch.orgnih.gov Furthermore, risedronate significantly reduced the adherence of E. coli cells to surfaces like rubber Foley urinary catheters, highlighting its potential in preventing biofilm formation on medical devices. microbiologyresearch.orgnih.gov This novel application of risedronate, either alone or in combination with other agents, presents a promising strategy for controlling bacterial biofilms. microbiologyresearch.org
Future Directions and Emerging Research Avenues for Risedronate Sodium
Advanced Preclinical Models for Bone Disease Research
The development of new treatments for bone diseases like osteoporosis relies on preclinical studies to test the effectiveness and safety of new drugs. nih.gov Historically, the ovariectomized (OVX) rat has been a widely used model for postmenopausal osteoporosis. researchgate.netatlantic-bone-screen.com This model mimics the bone loss that occurs after menopause due to estrogen deficiency. atlantic-bone-screen.com However, no single animal model perfectly replicates all aspects of human osteoporosis, particularly the occurrence of spontaneous fragility fractures. who.int
To address the limitations of existing models, researchers are developing and refining various animal models. nih.gov These include models for glucocorticoid-induced osteoporosis and immobilization-induced bone loss. who.intismni.org For instance, combining ovariectomy with immobilization can accelerate the development of both cancellous and cortical bone loss, providing a more robust model for testing new therapies. ismni.org Additionally, the dog is considered a good preclinical model for studying bone regeneration due to similarities in bone structure and metabolism to humans. researchgate.net
Beyond animal models, there is a growing interest in in vitro co-culture systems of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). researchgate.net These models offer an alternative to animal testing and have the potential to improve the drug development process by allowing for high-throughput screening of potential drug candidates before moving to more complex and expensive in vivo studies. researchgate.net The World Health Organization (WHO) has emphasized the importance of a comprehensive preclinical program to establish the relationship between a drug's effect on bone mass and its impact on bone strength, which is a critical factor in preventing fractures. nih.govwho.int
Key Preclinical Models in Osteoporosis Research
| Model Type | Description | Advantages | Limitations |
| Ovariectomized (OVX) Rat/Mouse | Surgical removal of ovaries to induce estrogen deficiency, mimicking postmenopausal osteoporosis. researchgate.netatlantic-bone-screen.com | Well-established, reproducible, mimics key features of postmenopausal bone loss. atlantic-bone-screen.comismni.org | Does not typically result in spontaneous fractures seen in humans. who.intismni.org |
| Orchidectomy (ORX) Model | Surgical removal of testes to model male osteoporosis. researchgate.net | Relevant for studying male-specific bone loss. | Less commonly used than the OVX model. |
| Glucocorticoid-Induced Model | Administration of glucocorticoids to induce bone loss, mimicking a common cause of secondary osteoporosis. who.int | Represents a clinically significant form of osteoporosis. | The mechanisms of bone loss may differ from postmenopausal osteoporosis. |
| Immobilization Model | Immobilization of a limb to induce localized bone loss due to disuse. who.intismni.org | Useful for studying the effects of mechanical loading on bone. | Represents a specific type of bone loss not applicable to all forms of osteoporosis. |
| In Vitro Co-culture Systems | Growing osteoblasts and osteoclasts together in a lab setting. researchgate.net | High-throughput screening, reduces reliance on animal testing. researchgate.net | Lacks the systemic complexity of a living organism. |
| Canine Model | Use of dogs to study bone regeneration. | High similarity to human bone in terms of size, density, and turnover. researchgate.net | Ethical considerations and higher costs compared to rodent models. |
Integration of Omics Technologies in Mechanistic Studies
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the molecular mechanisms underlying bone diseases like osteoporosis. mdpi.comresearchgate.net These high-throughput technologies provide a comprehensive view of the roles and interactions of various molecules within cells and tissues. mdpi.comoup.com
Genomics involves studying an organism's complete set of DNA to identify genetic variations associated with bone mineral density and fracture risk. mdpi.com
Transcriptomics focuses on analyzing RNA transcripts to understand gene expression patterns and regulatory networks that influence bone metabolism. mdpi.com
Proteomics is the large-scale study of proteins, which can identify protein signatures and signaling pathways involved in bone remodeling. mdpi.comnih.gov For example, a proteomics study on the effects of alendronate, another bisphosphonate, revealed perturbations in the RIPK3/Wnt/GSK3/β-catenin signaling pathway. nih.gov
Metabolomics analyzes small molecules or metabolites to provide insights into the metabolic changes associated with bone health. mdpi.com Studies have identified potential metabolic markers for osteoporosis, such as changes in amino acids, lipids, and creatine.
By integrating data from these different omics layers, a more holistic understanding of the disease process can be achieved. mdpi.comoup.comelifesciences.org This "multi-omics" approach can help identify new biomarkers for diagnosis, uncover novel therapeutic targets, and personalize treatments for patients with osteoporosis. mdpi.comresearchgate.net For instance, combining omics data can help to elucidate the complex biological networks affected by drugs like risedronate sodium and to understand the flow of information that underlies the disease. researchgate.net
Computational and In Silico Approaches for Drug Design and Interaction Prediction
Computational and in silico methods are increasingly being used to accelerate the drug discovery and development process. ajol.info These approaches use computer simulations and modeling to predict how a drug molecule will interact with its biological target. imrpress.com
One of the key applications of in silico methods in the context of this compound is understanding its interaction with hydroxyapatite (B223615), the primary mineral component of bone. researchgate.netnih.gov Molecular mechanics simulations, using force fields like the Generalised AMBER Force Field (GAFF), can model the binding of bisphosphonates to the hydroxyapatite crystal surface. researchgate.net These studies have shown that the phosphonate (B1237965) groups of the bisphosphonate molecules play a crucial role in this interaction by binding to calcium ions on the mineral surface. researchgate.net
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. ajol.infoimrpress.com This can be used to screen large libraries of compounds to identify potential new drug candidates. nih.gov For example, a study used high-throughput virtual screening and molecular docking to identify risedronate as a potential inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria. nih.gov The docking score for risedronate was -10.543 kcal/mol, indicating a strong binding affinity. nih.gov
These computational approaches can also be used to predict the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). researchgate.netulisboa.pt In silico models can help to predict the oral bioavailability of drugs and to identify potential issues with permeability or solubility. researchgate.netulisboa.pt
Innovations in Targeted Drug Delivery for Bone Metabolism Modulation
A major area of future research for this compound is the development of innovative drug delivery systems to target the drug specifically to bone tissue. mdpi.com This approach aims to increase the drug's efficacy at the site of action while minimizing potential side effects in other parts of the body. mdpi.comnih.gov
Nanoparticles are at the forefront of these targeted delivery strategies. mdpi.comnih.gov These tiny particles can be engineered to encapsulate this compound and deliver it directly to the bone. mdpi.comtandfonline.com Various materials are being explored for creating these nanoparticles, including:
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer that is widely used in drug delivery. tandfonline.compreprints.orgpreprints.org PLGA nanoparticles can protect the drug from degradation in the gastrointestinal tract and allow for controlled release. preprints.org
Hydroxyapatite (HA): As the main mineral component of bone, HA nanoparticles have a natural affinity for bone tissue, making them an excellent carrier for bone-targeting drugs. nih.govnih.govpreprints.org
Chitosan (B1678972): A natural polymer that can be modified to enhance its mucoadhesive properties, which can improve drug absorption. nih.gov
Researchers are also exploring dual-targeted approaches, where nanoparticles are functionalized with multiple ligands to enhance their specificity. preprints.orgpreprints.org For example, a nanoparticle could have one ligand that binds to bone mineral and another that specifically targets osteoclasts. preprints.org Furthermore, stimuli-responsive nanoparticles are being designed to release the drug only in the acidic microenvironment of active bone resorption sites, further increasing the precision of the treatment. preprints.org
Different routes of administration are also being investigated to improve the bioavailability of this compound. Intranasal delivery of this compound-loaded nanoparticles has shown promise in preclinical studies, offering advantages such as a faster onset of action and avoidance of first-pass metabolism in the liver. mdpi.comtandfonline.comacs.org
Examples of Innovative this compound Delivery Systems
| Delivery System | Key Features | Potential Advantages |
| PLGA Nanoparticles | Biodegradable polymer core encapsulating risedronate. tandfonline.compreprints.orgpreprints.org | Controlled release, protection from GI degradation. preprints.org |
| Hydroxyapatite Nanoparticles | Natural affinity for bone mineral. nih.govnih.govpreprints.org | Inherent bone-targeting capability. nih.gov |
| Thiolated Chitosan-Coated Nanoparticles | Mucoadhesive properties for enhanced absorption. nih.gov | Improved oral bioavailability. nih.gov |
| Dual-Targeted Nanoparticles | Functionalized with ligands for both bone mineral and osteoclasts. preprints.orgpreprints.org | Increased specificity and targeting efficiency. preprints.org |
| pH-Responsive Nanoparticles | Drug release triggered by the acidic environment of bone resorption sites. preprints.org | Precise, site-specific drug delivery. preprints.org |
| Intranasal Delivery | Administration of nanoparticulate formulations through the nasal cavity. mdpi.comtandfonline.com | Rapid onset, avoidance of first-pass metabolism. mdpi.com |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Risedronate sodium in bulk and formulated products?
- Methodology : High-performance liquid chromatography (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For HPLC-UV, adjust the mobile phase pH to 4.40 ± 0.02 using carbonate buffers, and employ a Waters Atlantis T3 column for separation. System suitability requires a resolution ≥2.0 between Risedronate and its related compounds . For LC-MS/MS, use electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) to achieve sensitivity down to ng/mL levels in biological matrices .
Q. How should dissolution testing be designed for this compound tablets of varying strengths?
- Methodology : Follow pharmacopeial standards:
- 5–35 mg tablets : ≥80% dissolved within 30 minutes at pH 1.2 (simulated gastric fluid).
- ≥75 mg tablets : ≥80% dissolved within 45 minutes. Use USP Apparatus II (paddle) at 50 rpm and 37°C, with UV detection at 262 nm . Adjust surfactant concentration (e.g., sodium lauryl sulfate) if dissolution profiles deviate due to formulation variability .
Q. What factors influence the physicochemical properties of this compound microspheres during formulation?
- Methodology : Optimize polymer-to-drug ratio (e.g., PLGA), emulsification speed (800–1200 rpm), and crosslinking time (2–6 hours) to control particle size (target 50–150 µm) and encapsulation efficiency (>85%). Use factorial design experiments to analyze interactions between variables .
Advanced Research Questions
Q. How can discrepancies in cytotoxicity data between species be resolved (e.g., canine vs. human osteosarcoma models)?
- Methodology : Standardize cell viability assays (MTT or Alamar Blue) across species. In a study, canine osteosarcoma cells showed higher resistance (EC50 = 144.83 ± 6.22 µg/mL vs. human EC50 = 98.1 ± 5.4 µg/mL). Validate results using apoptosis markers (Annexin V/PI) and cross-species dose-response modeling to account for metabolic differences .
Q. What computational approaches are used to quantify impurities in this compound batches?
- Methodology : Apply the formula:
where = standard concentration, = test concentration, and = peak area ratios. Ensure chromatographic separation with a relative retention time (RRT) of 1.5 for related compound B .
Q. How are system suitability parameters validated in chromatographic methods for this compound?
- Methodology : Prepare a mixture of Risedronate and its related compounds (e.g., 0.1–0.15 mg/mL). Criteria include:
- Theoretical plates : ≥2000.
- Tailing factor : ≤2.0.
- Repeatability : RSD ≤2.0% for peak areas.
Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to optimize resolution .
Q. How can contradictory dissolution profiles in accelerated stability studies be addressed?
- Methodology : Investigate excipient-drug interactions (e.g., magnesium stearate hydrolysis) using Fourier-transform infrared spectroscopy (FTIR). For delayed dissolution (>10% deviation), reformulate with disintegrants (e.g., croscarmellose sodium) and re-test under ICH Q1A stability conditions (40°C/75% RH) .
Q. What strategies integrate preclinical cytotoxicity data into clinical trial design for osteosarcoma?
- Methodology : Translate in vitro EC50 values to in vivo dosing using allometric scaling. For example, a human EC50 of 98.1 µg/mL corresponds to ~35 mg/kg weekly in murine models. Validate safety margins via toxicokinetic studies measuring bone mineral density (BMD) changes using dual-energy X-ray absorptiometry (DXA) .
Data Analysis and Reporting
Q. How should contradictory findings in this compound studies be presented in academic publications?
- Methodology : Use structured discussion sections to:
Compare methodology (e.g., cell line passage number, drug exposure time).
Apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers.
Propose mechanistic hypotheses (e.g., species-specific osteoclast inhibition pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
